molecular formula C16H13Cl2FN2O3 B13729058 (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate

(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate

Cat. No.: B13729058
M. Wt: 371.2 g/mol
InChI Key: VAKSZOHWRUKROD-SAASOFPRSA-N
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Description

(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropylamino group, dichloro-cyano-fluorobenzoyl moiety, and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the acrylate ester: This step involves the esterification of an appropriate carboxylic acid with ethanol under acidic conditions.

    Introduction of the cyclopropylamino group: This can be achieved through nucleophilic substitution reactions using cyclopropylamine.

    Incorporation of the dichloro-cyano-fluorobenzoyl moiety: This step may involve Friedel-Crafts acylation reactions using the corresponding benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoyl moiety or the acrylate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and cellular processes.

Medicine

In medicinal chemistry, this compound may be studied for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichlorobenzoyl)acrylate
  • (Z)-ethyl 3-(cyclopropylamino)-2-(3-cyano-5-fluorobenzoyl)acrylate
  • (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

Uniqueness

(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)acrylate is unique due to the presence of both cyano and fluorine substituents on the benzoyl moiety. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H13Cl2FN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

ethyl (Z)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-cyano-5-fluorophenyl)-3-hydroxyprop-2-enoate

InChI

InChI=1S/C16H13Cl2FN2O3/c1-2-24-16(23)11(7-21-8-3-4-8)15(22)9-5-12(19)14(18)10(6-20)13(9)17/h5,7-8,22H,2-4H2,1H3/b15-11-,21-7?

InChI Key

VAKSZOHWRUKROD-SAASOFPRSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1Cl)C#N)Cl)F)\O)/C=NC2CC2

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1Cl)C#N)Cl)F)O)C=NC2CC2

Origin of Product

United States

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